molecular formula C10H7F3O3 B2833877 Methyl 4-formyl-3-(trifluoromethyl)benzoate CAS No. 1823806-70-7

Methyl 4-formyl-3-(trifluoromethyl)benzoate

Cat. No.: B2833877
CAS No.: 1823806-70-7
M. Wt: 232.158
InChI Key: MBIOALSXEKJKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-formyl-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7F3O3. It is a derivative of benzoic acid, featuring a formyl group and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(trifluoromethyl)benzoate with a formylating agent. For instance, the compound can be prepared by reacting methyl 4-(trifluoromethyl)benzoate with a formylating reagent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical processes. These processes often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-carboxy-3-(trifluoromethyl)benzoic acid.

    Reduction: Methyl 4-hydroxymethyl-3-(trifluoromethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-3-(trifluoromethyl)benzoate is utilized in a wide range of scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-formyl-3-(trifluoromethyl)benzoate is unique due to the presence of both the formyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-formyl-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIOALSXEKJKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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